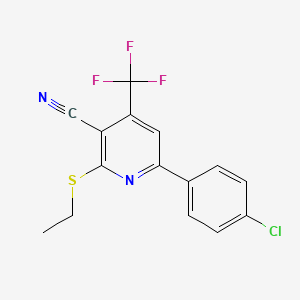
6-(4-Chlorophenyl)-2-(ethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Chlorophenyl)-2-(ethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound characterized by the presence of a chlorophenyl group, an ethylsulfanyl group, a trifluoromethyl group, and a pyridine ring with a carbonitrile substituent
Preparation Methods
The synthesis of 6-(4-Chlorophenyl)-2-(ethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multiple steps, including the introduction of the chlorophenyl, ethylsulfanyl, and trifluoromethyl groups onto the pyridine ring. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the chlorophenyl group.
Thioetherification: to attach the ethylsulfanyl group.
Trifluoromethylation: using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
6-(4-Chlorophenyl)-2-(ethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: It may serve as a probe in biochemical studies to understand the interactions of similar compounds with biological targets.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-2-(ethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar compounds include other pyridine derivatives with various substituents. For example:
6-(4-Chlorophenyl)-2-(methylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
6-(4-Chlorophenyl)-2-(ethylsulfanyl)-4-(difluoromethyl)pyridine-3-carbonitrile: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
The uniqueness of 6-(4-Chlorophenyl)-2-(ethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile lies in its specific combination of substituents, which can impart distinct chemical and biological properties .
Properties
Molecular Formula |
C15H10ClF3N2S |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2-ethylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H10ClF3N2S/c1-2-22-14-11(8-20)12(15(17,18)19)7-13(21-14)9-3-5-10(16)6-4-9/h3-7H,2H2,1H3 |
InChI Key |
PPWRMGYMMNTXGK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C(=CC(=N1)C2=CC=C(C=C2)Cl)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















